(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by its unique structural configuration and potential pharmacological applications. It is classified as a specialty chemical and is notable for its involvement in research related to various biological activities, particularly in the realm of receptor interactions. The compound has the CAS number 21639-28-1 and a molecular formula of CHNOS, with a molecular weight of 186.23 g/mol .
The synthesis of (1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one typically involves multi-step organic reactions that may include the use of chiral amines to achieve stereochemical resolution. One common method involves the formation of diastereomeric salts, which allows for the separation of enantiomers and ensures the desired configuration is achieved .
Technical details concerning the synthesis may include:
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one can participate in various chemical reactions typical for bicyclic compounds with functional groups:
These reactions are significant for modifying the compound's pharmacological properties.
The mechanism of action for (1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one primarily involves its interaction with specific receptors in biological systems, particularly opioid receptors. The compound has been studied for its agonistic activity on kappa-opioid receptors, which are implicated in pain modulation and other physiological responses.
Data from studies indicate that compounds with similar structures exhibit varying affinities for different opioid receptors, suggesting potential therapeutic applications in pain management and addiction treatment .
Relevant analyses have shown that variations in substituents can significantly alter the compound's physical properties, including melting point and solubility profiles .
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one has several scientific uses:
The ongoing research into this compound suggests that it may play a role in developing new therapeutic agents targeting neurological disorders and pain management strategies.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2